molecular formula C14H14N2O2 B12881164 N-(4-Methyl-1,3-oxazol-2-yl)-N-(prop-2-en-1-yl)benzamide CAS No. 57068-14-1

N-(4-Methyl-1,3-oxazol-2-yl)-N-(prop-2-en-1-yl)benzamide

Cat. No.: B12881164
CAS No.: 57068-14-1
M. Wt: 242.27 g/mol
InChI Key: ZEQOLFXDBOYJFX-UHFFFAOYSA-N
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Description

N-Allyl-N-(4-methyloxazol-2-yl)benzamide is a synthetic organic compound with a molecular formula of C13H14N2O2 This compound is characterized by the presence of an allyl group, a benzamide moiety, and a 4-methyloxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-N-(4-methyloxazol-2-yl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.

Industrial Production Methods

Industrial production of benzamide derivatives, including N-Allyl-N-(4-methyloxazol-2-yl)benzamide, often employs high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-Allyl-N-(4-methyloxazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the allyl and oxazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted benzamide derivatives .

Scientific Research Applications

N-Allyl-N-(4-methyloxazol-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Allyl-N-(4-methyloxazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This can result in various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Properties

CAS No.

57068-14-1

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N-(4-methyl-1,3-oxazol-2-yl)-N-prop-2-enylbenzamide

InChI

InChI=1S/C14H14N2O2/c1-3-9-16(14-15-11(2)10-18-14)13(17)12-7-5-4-6-8-12/h3-8,10H,1,9H2,2H3

InChI Key

ZEQOLFXDBOYJFX-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=N1)N(CC=C)C(=O)C2=CC=CC=C2

Origin of Product

United States

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